EP-Specified Identity for Haloperidol Decanoate Related Substances Testing
3-Ethyl Haloperidol Decanoate is explicitly defined and listed as 'EP Impurity C' in the European Pharmacopoeia monograph for Haloperidol Decanoate. This designation requires pharmaceutical manufacturers to monitor and control the level of this specific impurity in the drug substance and finished product . Unlike unspecified or unidentified impurities, EP Impurity C is a 'specified impurity' with a unique chemical identity and a specific acceptance criterion that must be met for batch release [1]. Other structurally related compounds, such as EP Impurity A (CAS 1797824-64-6) or EP Impurity D (CAS 1797008-46-8), are assigned different impurity letters due to distinct structural modifications, underscoring the non-interchangeability of these reference standards for this specific analyte .
| Evidence Dimension | Regulatory Specification Status |
|---|---|
| Target Compound Data | Designated EP Impurity C; Specified impurity |
| Comparator Or Baseline | Haloperidol Decanoate EP Impurity A; EP Impurity D |
| Quantified Difference | Unique chemical structure and retention time; Different EP letter assignment |
| Conditions | European Pharmacopoeia (EP) monograph for Haloperidol Decanoate |
Why This Matters
This directly impacts procurement decisions, as only EP Impurity C can satisfy the specific pharmacopoeial requirement for quantifying this particular process-related impurity, which is critical for regulatory submissions and QC compliance.
- [1] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). View Source
